![molecular formula C22H25N3OS B2954921 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034298-70-7](/img/structure/B2954921.png)
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The benzimidazole and pyrrolidine rings in the molecule are likely to contribute to its three-dimensional structure and potentially its reactivity. The isopropylthio substituent on the phenyl group could also influence the molecule’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzimidazole and pyrrolidine rings, as well as the phenyl group with the isopropylthio substituent, could influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Catalytic Applications
Ruthenium(II)-NNN pincer complexes, incorporating benzo[d]imidazolyl moieties, have been demonstrated to catalyze the condensation of benzyl alcohol and benzene-1,2-diamine to 2-phenyl-1H-benzo[d]imidazole efficiently, releasing H2. This process showcases a practical approach to synthesizing 1H-benzo[d]imidazole derivatives from alcohols without oxidants or stoichiometric inorganic bases (Li et al., 2018).
Synthesis of Heterocycles
The compound under discussion has potential relevance in the synthesis of diverse heterocyclic compounds, as demonstrated by studies on the synthesis of thiadiazoles, pyridines, and benzimidazoles from related structures. These methodologies highlight the versatility of imidazolyl-ethyl-ethanone derivatives as starting materials for constructing complex heterocyclic frameworks with potential antimicrobial and antitubercular activities (Abdelall, 2014).
Antimicrobial and Antimycobacterial Activities
Imidazole derivatives have shown significant antimicrobial and antimycobacterial activities, as evidenced by the synthesis and screening of various imidazol-1-yl-pyridin-3-yl-methanones. These studies emphasize the potential of such derivatives in developing new antimicrobial agents with efficacy against bacterial and fungal strains, including M. tuberculosis (Narasimhan et al., 2011).
Corrosion Inhibition
Research on imidazole-based molecules, including derivatives similar to the compound , has demonstrated their effectiveness in inhibiting corrosion of carbon steel in acidic media. These findings suggest applications in materials science, particularly in protecting metals from corrosive environments (Costa et al., 2021).
Material Science and Optical Applications
The development of low-cost emitters with large Stokes' shifts using imidazole derivatives illustrates the potential of these compounds in creating luminescent materials. This research points to applications in developing new optical materials for various technological uses (Volpi et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of action
The compound contains a benzimidazole moiety , which is a key component of many biologically active molecules. Benzimidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, and antitumor effects . .
Mode of action
Without specific information about this compound, it’s difficult to predict its exact mode of action. Many benzimidazole derivatives exert their effects by interacting with biological macromolecules, such as proteins or dna .
Biochemical pathways
Benzimidazole derivatives can affect a variety of biochemical processes, depending on their specific targets .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and can be metabolized by various enzymes in the body .
Propiedades
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16(2)27-19-9-7-17(8-10-19)13-22(26)24-12-11-18(14-24)25-15-23-20-5-3-4-6-21(20)25/h3-10,15-16,18H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQZJOFTVTEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![1,7-dimethyl-3,8-dipropyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954840.png)
![ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2954844.png)

![2-(4-bromophenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2954846.png)
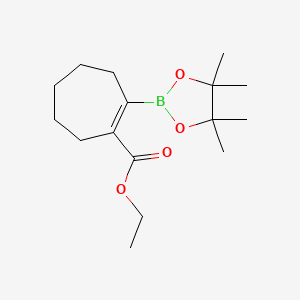
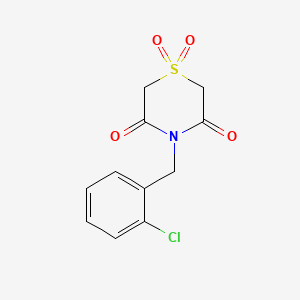

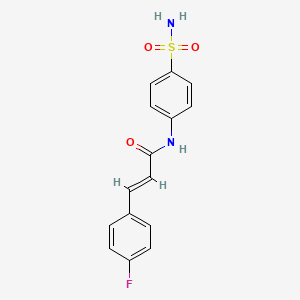
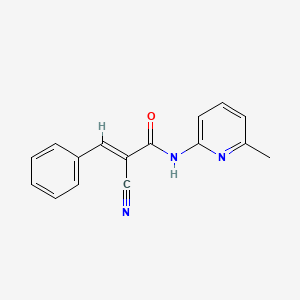

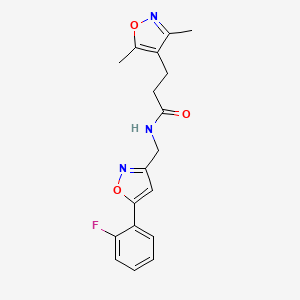
![2,4-Dimethoxythieno[3,2-d]pyrimidine](/img/structure/B2954861.png)
